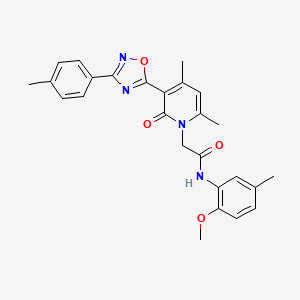
2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their complex structures and potentially significant biological activities. Compounds with similar structures, such as those containing oxadiazole rings and substituted acetamides, have been extensively studied for their various properties, including anticancer activities.
Synthesis Analysis
Synthesis of such complex molecules often involves multi-step reactions, including the formation of oxadiazole rings, which are commonly synthesized through cyclization reactions involving hydrazides and carboxylic acids or esters. For example, Vinayak et al. (2014) discussed the linear synthesis of novel oxadiazole derivatives and their characterization, highlighting the importance of precise reaction conditions for achieving desired yields and purity (Vinayak et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR, IR spectroscopy, and mass spectrometry. These techniques help in confirming the presence of key functional groups and the overall molecular framework. For instance, compounds with oxadiazole moieties have been characterized to confirm their anticipated structures and potential for further functionalization (Gul et al., 2017).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions can be intriguing. For example, oxadiazoles and pyridine derivatives often exhibit notable reactivity towards nucleophiles and electrophiles, which can be leveraged in further chemical modifications. The reactivity can also imply potential biological activities, as seen in compounds exhibiting anticancer properties through interaction with biological targets (Saeedian Moghadam & Amini, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's suitability for various applications, including medicinal chemistry. For example, understanding the solubility can help in designing formulation strategies for drug development. Studies involving X-ray crystallography offer detailed insights into the molecular conformation and packing in the solid state, which is crucial for understanding the compound's stability and reactivity (Narayana et al., 2016).
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide and Oxadiazole Derivatives
Acetamide and its derivatives, including compounds with the 1,3,4-oxadiazole ring, have been studied extensively for their wide range of biological activities. The research on acetamide derivatives highlights their commercial importance and the biological consequences of exposure, suggesting potential therapeutic or biological research applications of structurally related compounds (Kennedy, 2001).
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole ring, as part of the structure of the compound , is known for its effectiveness in binding with different enzymes and receptors in biological systems. Compounds based on 1,3,4-oxadiazole have shown a variety of bioactivities and have been the subject of research for the development of new medicinal agents with anticancer, antifungal, antibacterial, and other activities, underscoring the therapeutic worth of this moiety in drug discovery (Verma et al., 2019).
Antitubercular Activity of Oxadiazole Derivatives
Compounds incorporating the oxadiazole ring have also been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. The modification of isoniazid structures to include the oxadiazole moiety has shown promising results, indicating the potential research applications of similar compounds in the treatment and management of tuberculosis (Asif, 2014).
Eigenschaften
IUPAC Name |
2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-15-6-9-19(10-7-15)24-28-25(34-29-24)23-17(3)13-18(4)30(26(23)32)14-22(31)27-20-12-16(2)8-11-21(20)33-5/h6-13H,14H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAVNRXURGXSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
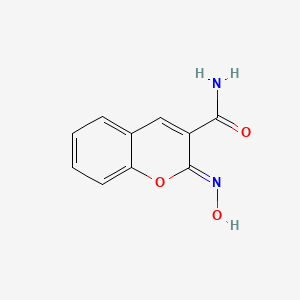
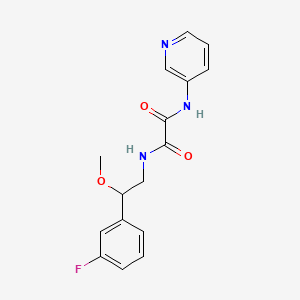
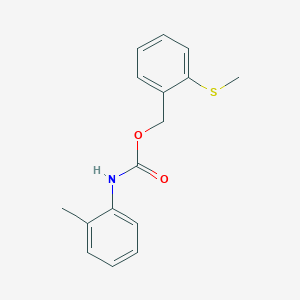


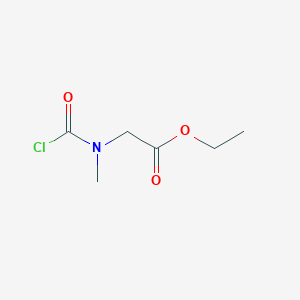

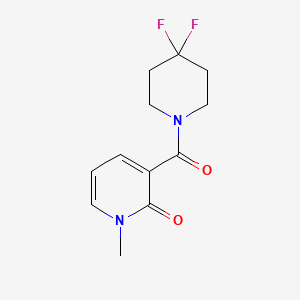
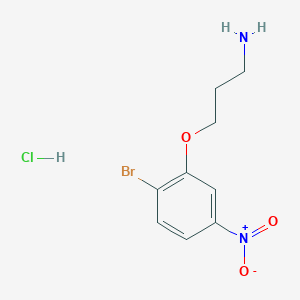

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)